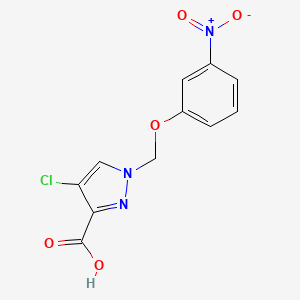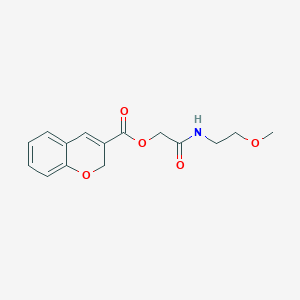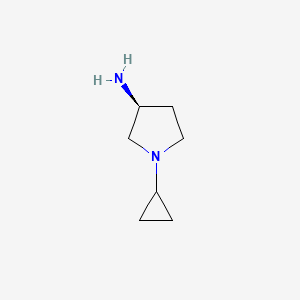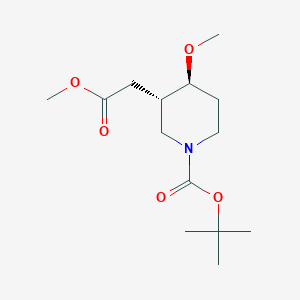
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C9H9F3N2OS. It is known for its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring with an aldehyde functional group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the thiazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Formylation: The aldehyde group is introduced through a formylation reaction, typically using a Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its industrial production.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine derivatives, suitable solvents like dichloromethane or ethanol
Major Products
Oxidation: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Reduction: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-methanol
Substitution: Various substituted pyrrolidine derivatives
科学研究应用
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance its binding affinity and stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
4-(Trifluoromethyl)thiazole-5-carbaldehyde: Lacks the pyrrolidine ring, which may influence its reactivity and interactions with biological targets.
2-(Pyrrolidin-1-yl)-4-methylthiazole-5-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C9H9F3N2OS |
|---|---|
分子量 |
250.24 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)7-6(5-15)16-8(13-7)14-3-1-2-4-14/h5H,1-4H2 |
InChI 键 |
FLEUVPLZCIAIIO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=C(S2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)


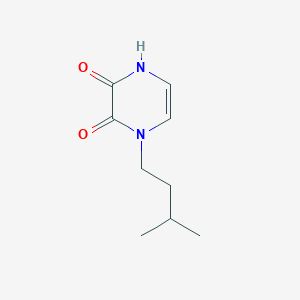
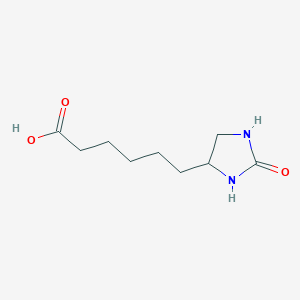
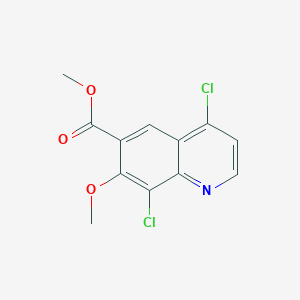
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)
